Product packaging for 2-AZIDO-4-BROMO-1-FLUOROBENZENE(Cat. No.:CAS No. 1153975-58-6)

2-AZIDO-4-BROMO-1-FLUOROBENZENE

Cat. No.: B6270661
CAS No.: 1153975-58-6
M. Wt: 216.01 g/mol
InChI Key: SVTADRUXJRZTTB-UHFFFAOYSA-N
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Description

2-Azido-4-bromo-1-fluorobenzene is a valuable multi-functional aromatic intermediate designed for advanced synthetic chemistry and drug discovery applications . Its molecular structure incorporates both an azide group and halogen substituents (bromo and fluoro), enabling its participation in two key reaction classes: the bromo and fluoro substituents act as excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, for biaryl or C-N bond formation . Concurrently, the azide group is a critical functionality for Click Chemistry, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly construct 1,2,3-triazole linkages, which are important pharmacophores in medicinal chemistry . This dual reactivity makes this compound a versatile building block for constructing complex molecular architectures, including indazole-based scaffolds. Indazole derivatives are of significant interest in pharmaceutical research due to their broad biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial effects, and are found in several approved drugs and clinical candidates . Researchers can leverage this compound in the synthesis of targeted drug-like molecules, material science precursors, and as a key intermediate in multi-step organic syntheses. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1153975-58-6

Molecular Formula

C6H3BrFN3

Molecular Weight

216.01 g/mol

IUPAC Name

2-azido-4-bromo-1-fluorobenzene

InChI

InChI=1S/C6H3BrFN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H

InChI Key

SVTADRUXJRZTTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Azido 4 Bromo 1 Fluorobenzene and Its Precursors

Strategic Approaches to Azide (B81097) Introduction in Halogenated Aromatic Systems

The introduction of an azide group onto an aromatic ring, particularly one already bearing halogen substituents, can be achieved through two principal pathways: nucleophilic aromatic substitution (SNAr) or the diazotization of a primary aromatic amine.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as the azide ion, onto an aromatic ring. This reaction is contingent on the ring being sufficiently electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

For a compound like 2-azido-4-bromo-1-fluorobenzene, a hypothetical SNAr route could involve a precursor such as 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-1,2-difluorobenzene. In such a scenario, the azide ion (typically from sodium azide) would displace one of the halogen atoms. The viability of this route depends on the relative activation provided by the halogen substituents. While halogens are EWGs, their activating ability in SNAr is less potent than that of groups like nitro (NO₂). masterorganicchemistry.com Fluorine, despite being a weak leaving group in SN1/SN2 reactions, can be an effective leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com

The reaction is typically carried out in polar aprotic solvents like DMF or DMSO, which can effectively solvate the cation of the azide salt while leaving the nucleophilic anion reactive.

A more common and generally more efficient method for synthesizing aryl azides is through the diazotization of an aromatic amine, followed by substitution with an azide ion. This pathway is the most plausible route to this compound, starting from its corresponding aniline (B41778), 4-bromo-2-fluoroaniline (B1266173). chemicalbook.com

The process involves two main steps:

Diazotization : The primary amine (4-bromo-2-fluoroaniline) is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.com This converts the amino group into a diazonium salt (-N₂⁺).

Azide Substitution : The resulting diazonium salt solution is then reacted with a source of azide ions, such as sodium azide (NaN₃). This leads to the displacement of the dinitrogen molecule (N₂), which is an excellent leaving group, and the formation of the aryl azide.

This method is widely applicable and avoids the harsh conditions or specific substrate activation often required for SNAr reactions. thieme-connect.de

Selective Halogenation and Fluorination Techniques in Aromatic Systems

The synthesis of the key precursor, 4-bromo-2-fluoroaniline, requires precise control over the regiochemistry of halogenation on an aniline or benzene (B151609) derivative.

Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto an aromatic ring. nih.govresearchgate.net The regiochemical outcome is dictated by the directing effects of the substituents already present. In the synthesis of 4-bromo-2-fluoroaniline from 2-fluoroaniline (B146934), the amino (-NH₂) and fluoro (-F) groups are both ortho, para-directors. The powerful activating and directing effect of the amino group dominates, directing the incoming bromine electrophile to the position para to it, which is the C4 position, yielding the desired product. prepchem.comgoogle.com

Various brominating agents can be employed, each offering different levels of reactivity and selectivity.

Brominating AgentSolvent/CatalystConditionsReference
N-Bromosuccinimide (NBS)Methylene (B1212753) Chloride0°C prepchem.com
1,3-dibromo-5,5-dimethylhydantoinDimethylformamide (DMF)-34°C to -23°C google.com
Bromine (Br₂) / Tetrabutylammonium bromideAprotic solvent (e.g., CH₂Cl₂)Cooled to 10°C prepchem.com
Bromine (Br₂) / Iron (Fe) or Lewis Acid (e.g., FeCl₃)None or CS₂Low temperatures (e.g., <0°C) enhance para-selectivity google.comgoogle.com

Incorporating fluorine into an aromatic ring can be more challenging than bromination. Methods are broadly categorized as direct or indirect. numberanalytics.com

Indirect Fluorination: The classic indirect method is the Balz-Schiemann reaction . This involves the diazotization of an aniline in the presence of fluoroboric acid (HBF₄) or a tetrafluoroborate (B81430) salt to form a stable arenediazonium tetrafluoroborate. This isolated salt is then thermally decomposed to yield the aryl fluoride (B91410). thieme-connect.denumberanalytics.com This method is reliable for introducing a single fluorine atom.

Direct Fluorination: More modern techniques involve direct electrophilic fluorination using reagents with a reactive N-F bond. These reagents act as a source of "F⁺" and can fluorinate electron-rich aromatic rings. numberanalytics.comwikipedia.org They offer the advantage of direct C-H to C-F conversion.

Fluorinating AgentAbbreviationTypeDescriptionReference
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Electrophilic (N-F)A highly effective, stable, and widely used electrophilic fluorinating agent. numberanalytics.comnumberanalytics.com
N-FluorobenzenesulfonimideNFSIElectrophilic (N-F)A common and effective N-F reagent for electrophilic fluorination. numberanalytics.comwikipedia.org
Tetra-n-butylammonium fluorideTBAFNucleophilic (F⁻ Source)Used in nucleophilic aromatic substitution to displace a good leaving group (e.g., NO₂). numberanalytics.com
Caesium fluorideCsFNucleophilic (F⁻ Source)A common fluoride source for nucleophilic fluorination reactions. numberanalytics.com

Multi-Step Synthesis Design and Optimization

Designing a successful multi-step synthesis for a polysubstituted aromatic compound like this compound requires careful consideration of the order of reactions. The directing effects of the substituents must be leveraged to ensure the desired regiochemistry. lumenlearning.com

A plausible and efficient synthesis pathway would be:

Start with 2-fluoroaniline.

Regioselective Bromination: Electrophilic bromination of 2-fluoroaniline using a reagent like N-bromosuccinimide in methylene chloride. The strongly activating ortho, para-directing amino group will direct the bromine to the C4 position, yielding 4-bromo-2-fluoroaniline . prepchem.comgoogle.com

Diazotization and Azidation: Conversion of the amino group of 4-bromo-2-fluoroaniline into the azide group. This is achieved by forming the diazonium salt with sodium nitrite and HCl at low temperature, followed by reaction with sodium azide to produce the final product, This compound .

This sequence is logical because the key directing group (-NH₂) is used to install the bromine atom at the correct position before the amine is itself converted into the target azide group. Attempting to introduce the azide via SNAr on a pre-brominated fluorobenzene (B45895) would be less direct and likely lower yielding.

Optimization of such multi-step sequences can be achieved using modern techniques like continuous-flow synthesis. This methodology allows for sequential reactions to be performed in a continuous stream, often reducing reaction times, improving safety by confining reactive intermediates, and facilitating purification. flinders.edu.ausyrris.jp

Sequential Functional Group Transformations

The most common and well-established route to this compound involves a two-step sequential process starting from 4-fluoroaniline (B128567). This method offers high yields and well-defined intermediates, allowing for straightforward purification and characterization at each stage.

The first step is the regioselective bromination of 4-fluoroaniline to yield the key precursor, 2-bromo-4-fluoroaniline (B89589). This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF). prepchem.comchemicalbook.com The directing effect of the amino group ensures the selective introduction of the bromine atom at the ortho position. An alternative approach involves the acetylation of 4-fluoroaniline to form 4-fluoroacetanilide, followed by bromination and subsequent deacetylation to yield 2-bromo-4-fluoroaniline. google.comgoogle.com

The second step is the conversion of the amino group of 2-bromo-4-fluoroaniline into an azido (B1232118) group. This is accomplished through a diazotization reaction, followed by treatment with an azide salt, typically sodium azide (NaN₃). rsc.orgorganic-chemistry.orgorganic-chemistry.org The diazotization is carried out in an acidic medium, converting the primary amine into a diazonium salt, which is then readily displaced by the azide anion to furnish the final product, this compound.

Table 1: Key Sequential Reactions in the Synthesis of this compound

StepReactantReagent(s)ProductTypical Conditions
1. Bromination4-FluoroanilineN-Bromosuccinimide (NBS)2-Bromo-4-fluoroanilineDichloromethane, 0°C to rt
2. Diazotization/Azidation2-Bromo-4-fluoroanilineNaNO₂, HCl, then NaN₃This compoundAqueous solution, 0-5°C

One-Pot and Cascade Reaction Methodologies

In an effort to improve synthetic efficiency by reducing the number of workup and purification steps, one-pot and cascade reaction strategies have been explored for the synthesis of related aryl azides. While a specific one-pot synthesis for this compound is not extensively documented, analogous procedures for similar compounds provide a strong basis for its potential development.

One-pot diazotization and azidation of aromatic amines have been successfully implemented, where the in situ generated diazonium salt is immediately reacted with sodium azide without isolation. organic-chemistry.org This approach minimizes the handling of potentially unstable diazonium intermediates. For instance, a one-pot synthesis of 1-azido-4-bromobenzene (B1265736) from 4-bromoaniline (B143363) has been reported with high yields. A similar strategy could conceivably be applied to 2-bromo-4-fluoroaniline.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single reaction sequence, represent a more sophisticated approach. While a direct cascade synthesis of this compound is not reported, related palladium-catalyzed cascade azidation/carbonylation of aryl halides have been developed for the synthesis of amides. nih.gov Furthermore, cascade reactions involving the cyclization of aryl azides are known. acs.org These advanced methodologies, although not yet applied to the target molecule, highlight the potential for developing more elegant and efficient synthetic routes.

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Sequential Synthesis High yields, well-defined intermediates, easier purification.Time-consuming, more solvent and reagent usage, multiple workup steps.
One-Pot Synthesis Increased efficiency, reduced waste, shorter reaction times.Potential for side reactions, optimization can be challenging.
Cascade Reactions High atom economy, rapid construction of molecular complexity.Requires careful design of substrates and catalysts, may be sensitive to reaction conditions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of this compound synthesis, several areas offer opportunities for greener approaches.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of aryl azides often employ volatile and potentially hazardous organic solvents. A significant green improvement is the use of water as a reaction medium. The synthesis of aryl azides from arenediazonium salts and sodium azide has been successfully demonstrated in water at room temperature, offering a much safer and more environmentally benign alternative. rsc.orgorganic-chemistry.orgrsc.org The use of ionic liquids, sometimes in combination with ultrasound, has also been explored as a greener solvent alternative for the synthesis of aryl azides. nih.gov

Catalyst Development for Enhanced Efficiency

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. For the synthesis of aryl azides from aryl halides, the development of efficient and recyclable catalysts is a key area of research. A notable advancement is the use of a Cu₂O–CuO–Cu–C nanocomposite as a catalyst for the cross-coupling of aryl halides with sodium azide. rsc.org This catalytic system operates under base- and ligand-free conditions and in green solvents, representing a significant step towards a more sustainable synthesis of aryl azides. rsc.org While this has been applied to aryl iodides and bromides, its application to the synthesis of this compound from a suitable dihalo-precursor could be a promising green route.

Reactivity and Transformation Pathways of 2 Azido 4 Bromo 1 Fluorobenzene

Azide (B81097) Reactivity: Cycloaddition Reactions and Nitrogen Extrusion

The azide moiety is a cornerstone of this compound's reactivity, participating in a range of transformations that are central to modern organic chemistry.

Thermal and Photochemical Decomposition Pathways of the Azido (B1232118) Group

Aryl azides, including 2-azido-4-bromo-1-fluorobenzene, are known to undergo decomposition upon exposure to heat or light. This process typically involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. The resulting nitrene can then participate in various intramolecular and intermolecular reactions, such as C-H insertion, cyclization, or dimerization. The specific pathway and final products are influenced by the reaction conditions, including temperature, solvent, and the presence of other reactive species.

[3+2] Cycloaddition Reactions (Click Chemistry) with Various Dipolarophiles

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles. This class of reactions, particularly the copper-catalyzed variant, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. thermofisher.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction has become a powerful tool for forging stable covalent links in a wide range of applications, from drug discovery to materials science. thermofisher.comresearchgate.net In the context of this compound, the CuAAC reaction allows for the facile introduction of a triazole ring, which can serve as a stable linker or a pharmacologically active core. The reaction proceeds under mild conditions, often in aqueous systems, and is tolerant of a broad range of functional groups. nih.govscispace.com The use of a copper(I) catalyst is crucial for the reaction's success, and various ligands can be employed to accelerate the process and protect sensitive substrates. scispace.com

Table 1: Key Features of CuAAC Reactions

Feature Description
Catalyst Typically a copper(I) source, which can be generated in situ from copper(II) salts and a reducing agent. scispace.com
Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer. nih.gov
Reaction Conditions Generally mild, often conducted at room temperature in various solvents, including water. thermofisher.comnih.gov

| Scope | Tolerates a wide variety of functional groups on both the azide and alkyne partners. researchgate.net |

For applications where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. nih.govnih.gov This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts spontaneously with an azide without the need for a catalyst. nih.govthermofisher.cn The relief of ring strain provides the driving force for the reaction. SPAAC has emerged as a powerful tool for bioconjugation, allowing for the labeling of biomolecules in living systems. nih.govnih.gov The reaction of this compound in a SPAAC protocol would enable its attachment to biomolecules or surfaces modified with strained alkynes. rsc.org

Table 2: Comparison of CuAAC and SPAAC

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a copper(I) catalyst. nih.gov Metal-free. nih.gov
Alkyne Partner Terminal alkynes. researchgate.net Strained cycloalkynes (e.g., dibenzocyclooctyne). rsc.org
Reaction Rate Generally faster than uncatalyzed reactions. nih.gov Can be very fast, depending on the strain of the cycloalkyne. nih.gov

| Biocompatibility | Potential for cytotoxicity due to the copper catalyst. nih.gov | Highly biocompatible due to the absence of a metal catalyst. thermofisher.cn |

Beyond alkynes, the azido group of this compound can undergo cycloaddition with other unsaturated substrates. While less common than the azide-alkyne cycloadditions, reactions with nitriles can lead to the formation of tetrazoles. nih.gov The reaction of azides with electron-deficient olefins can also occur, although it often requires harsher conditions than the corresponding alkyne cycloadditions. The specific reactivity depends on the electronic nature of the reaction partners. For instance, inverse electron-demand 1,3-dipolar cycloadditions can occur between electron-deficient azides and electron-rich olefins or nitriles. rsc.org

Halogen Reactivity: Nucleophilic and Metal-Catalyzed Transformations

The bromo and fluoro substituents on the benzene (B151609) ring of this compound provide additional handles for chemical modification. The differential reactivity of these halogens allows for selective transformations.

The bromine atom is a versatile functional group for a variety of metal-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura coupling reactions, the bromo substituent can be readily replaced with aryl, heteroaryl, or vinyl groups by reacting with the corresponding boronic acid in the presence of a palladium catalyst. torontomu.caresearchgate.net This allows for the construction of complex molecular architectures. Other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, are also feasible at the C-Br bond.

The carbon-fluorine bond is generally the strongest carbon-halogen bond and is therefore less reactive than the carbon-bromine bond. beilstein-journals.org This difference in reactivity allows for selective cross-coupling reactions at the bromine position while leaving the fluorine atom intact. beilstein-journals.org However, under specific conditions, typically with nickel or other specialized catalysts, the C-F bond can also be activated and participate in cross-coupling reactions. beilstein-journals.org This provides an orthogonal strategy for the sequential functionalization of the aromatic ring. Nucleophilic aromatic substitution (SNAr) of the fluorine atom is also possible, particularly if the ring is further activated by strongly electron-withdrawing groups.

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst Resulting Bond
Suzuki-Miyaura Boronic acid/ester Palladium C-C
Heck Alkene Palladium C-C
Sonogashira Terminal alkyne Palladium/Copper C-C
Buchwald-Hartwig Amine/Amide Palladium C-N

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.orgscribd.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution process. libretexts.org

Directed SNAr by Electron-Withdrawing Groups

In this compound, the azido group (N₃) at the C2 position and the halogens (Br at C4 and F at C1) are all electron-withdrawing. The azido group, in particular, strongly deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. The activating effect of these substituents is most pronounced at the ortho and para positions relative to their location.

For this compound, the azido group at C2 and the bromine at C4 work in concert to activate the C1 position (ortho to the azide and para to the bromine) for nucleophilic attack. Similarly, the fluorine at C1 and the bromine at C4 activate the C2 position, though the presence of the azide group at this position makes it a reaction center itself rather than a leaving group. The most likely site for SNAr is the replacement of the fluorine atom at C1, as it is activated by both the ortho-azido group and the para-bromo group.

Impact of Fluorine on SNAr Reactivity

In nucleophilic aromatic substitution reactions, the nature of the leaving group is crucial. A widely observed trend for halide leaving group ability in activated aryl halides is F > Cl ≈ Br > I. nih.gov This is often referred to as the "element effect" and is considered evidence for a mechanism where the rate-determining step is the initial addition of the nucleophile to form the Meisenheimer complex. nih.gov The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Given this principle, the fluorine atom at the C1 position of this compound is the most probable leaving group in an SNAr reaction. The C-F bond is stronger than the C-Br bond, but the cleavage of the halogen bond is not the rate-limiting step. Therefore, nucleophiles such as alkoxides, thiolates, and amines would be expected to selectively displace the fluorine atom over the bromine atom under typical SNAr conditions.

Table 1: Predicted SNAr Reactivity of this compound with Common Nucleophiles

NucleophileReagent ExamplePredicted ProductReaction Site
AlkoxideSodium methoxide (B1231860) (NaOMe)2-Azido-4-bromo-1-methoxybenzeneC1-F
ThiolateSodium thiophenoxide (NaSPh)2-Azido-4-bromo-1-(phenylthio)benzeneC1-F
AminePiperidine1-(2-Azido-4-bromophenyl)piperidineC1-F

This table is based on predicted reactivity from established principles of SNAr reactions.

Cross-Coupling Reactions at Bromine and Fluorine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The differential reactivity of the C-Br and C-F bonds in this compound allows for selective functionalization. The relative reactivity of aryl halides in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles, is generally I > OTf > Br >> Cl. wikipedia.org Aryl fluorides are typically the least reactive. This reactivity difference enables selective cross-coupling at the C-Br bond while leaving the C-F bond intact.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is one of the most versatile methods for creating aryl-aryl bonds. wikipedia.orgmdpi.com Given the higher reactivity of the C-Br bond compared to the C-F bond, this compound is expected to undergo selective Suzuki-Miyaura coupling at the C4 position. Reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 2-azido-1-fluoro-4-aryl-biphenyl derivative.

Studies on similar substrates, such as 1-bromo-2-fluorobenzene (B92463) and 1-bromo-4-fluorobenzene (B142099), have demonstrated successful Suzuki-Miyaura couplings. nih.gov These reactions typically employ catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

Table 2: Predicted Conditions and Products for Suzuki-Miyaura Coupling of this compound

Boronic AcidCatalystBaseSolventPredicted Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water2-Azido-1-fluoro-4-phenylbenzene
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/Water2-Azido-1-fluoro-4-(4-methoxyphenyl)benzene
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water2-Azido-4-(thiophen-2-yl)-1-fluorobenzene

This table is illustrative, with conditions and products predicted based on known Suzuki-Miyaura reactions of related bromo-fluoro-aryl compounds. nih.govnih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this reaction is expected to occur selectively at the more reactive C-Br bond of this compound. This would allow for the introduction of a wide variety of primary and secondary amines at the C4 position, leading to substituted 3-azido-4-fluoroaniline derivatives.

The choice of palladium catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination and depends on the nature of the amine. libretexts.orgrug.nl Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands like XPhos or RuPhos, can couple a broad range of amines under relatively mild conditions. libretexts.org

Table 3: Predicted Conditions for Buchwald-Hartwig Amination of this compound

AmineCatalyst/LigandBaseSolventPredicted Product
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene4-(3-Azido-4-fluorophenyl)morpholine
Aniline (B41778)Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane3-Azido-4-fluoro-N-phenylaniline
BenzylaminePd₂(dba)₃ / BINAPK₃PO₄TolueneN-(3-Azido-4-fluorophenyl)-1-phenylmethanamine

This table presents predicted reaction conditions based on established Buchwald-Hartwig protocols for aryl bromides. libretexts.orgrsc.org

Sonogashira Coupling and Other Sp-Hybridized Carbon Couplings

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orglibretexts.org This reaction is a powerful method for synthesizing arylalkynes. For this compound, the Sonogashira coupling is anticipated to proceed selectively at the C-Br bond. Reacting the substrate with a terminal alkyne, such as phenylacetylene, under standard Sonogashira conditions would yield a 4-alkynyl-2-azido-1-fluorobenzene derivative.

The reaction generally requires a palladium(0) source, a copper(I) salt (e.g., CuI), and an amine base which often serves as the solvent. beilstein-journals.orgnih.gov Copper-free Sonogashira protocols have also been developed. rsc.org

Table 4: Predicted Conditions for Sonogashira Coupling of this compound

AlkyneCatalystCo-catalystBase/SolventPredicted Product
PhenylacetylenePdCl₂(PPh₃)₂CuITriethylamine2-Azido-1-fluoro-4-(phenylethynyl)benzene
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine2-Azido-1-fluoro-4-((trimethylsilyl)ethynyl)benzene
Propargyl alcoholPdCl₂(PPh₃)₂CuITriethylamine3-(3-Azido-4-fluorophenyl)prop-2-yn-1-ol

This table illustrates predicted reaction conditions based on standard Sonogashira coupling procedures for aryl bromides. beilstein-journals.orgnih.gov

Challenges and Selectivity in Differential Halogen Reactivity

There is no specific information available in the searched literature detailing the challenges and selectivity in the differential halogen reactivity of this compound. In polysubstituted aromatic compounds, the relative reactivity of halogen atoms in nucleophilic or organometallic reactions is influenced by their position relative to other functional groups and the reaction conditions employed. Generally, the carbon-bromine bond is weaker and more polarizable than the carbon-fluorine bond, often making bromine a better leaving group in many cross-coupling and substitution reactions. However, the electronic effects of the ortho-azido group and the para-bromo group in relation to the fluorine atom would create a unique electronic environment, and predicting the precise selectivity without experimental data is speculative.

Intramolecular Cyclization and Rearrangement Processes

While intramolecular reactions are a key feature of aryl azides, no specific studies on the cyclization or rearrangement of this compound have been found.

The thermal or photochemical decomposition of aryl azides typically leads to the formation of highly reactive nitrene intermediates. rsc.org These nitrenes can exist in either a singlet or triplet state, each with distinct reactivity. researchgate.net Singlet nitrenes can undergo intramolecular C-H insertion into adjacent alkyl chains or ring expansion by attacking the aromatic system. Triplet nitrenes are more radical-like and may undergo different reaction pathways. researchgate.net For this compound, the generated nitrene would be positioned ortho to a fluorine atom, which could influence the pathways of subsequent reactions. However, no published studies document the specific outcomes, such as C-H insertion or ring expansion products, for this compound.

Annelation, or the formation of a new ring fused to the existing aromatic ring, is a common outcome of aryl nitrene chemistry. This can lead to the synthesis of various nitrogen-containing heterocyclic systems. nih.govnih.gov The substitution pattern of this compound provides a template for the potential formation of novel halogenated benzofused heterocycles. These reactions are often mediated by transition metals or proceed through thermal cyclization. nih.gov Despite this potential, there are no specific examples or detailed research findings on annelation reactions involving this compound in the reviewed literature.

Theoretical and Computational Investigations of 2 Azido 4 Bromo 1 Fluorobenzene

Electronic Structure and Bonding Analysis

The electronic characteristics of 2-azido-4-bromo-1-fluorobenzene are governed by the interplay of the phenyl ring's π-system with its three distinct substituents: an azido (B1232118) group (-N₃), a bromine atom (-Br), and a fluorine atom (-F).

Molecular Orbital Theory and Electron Density Distributions

According to Molecular Orbital (MO) Theory, the atomic orbitals of the constituent atoms of this compound would combine to form a set of molecular orbitals, each with a specific energy level. researchgate.net The distribution of electrons within these orbitals dictates the molecule's reactivity and properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactions.

Computational chemistry methods, such as Density Functional Theory (DFT), would be employed to calculate the energies and shapes of these molecular orbitals. The electron density distribution, which indicates the probability of finding an electron in a particular region of the molecule, would also be mapped. It is anticipated that the electronegative fluorine and bromine atoms, along with the azido group, would significantly influence this distribution through inductive and resonance effects, creating regions of higher and lower electron density across the aromatic ring and the substituents.

Influence of Halogens and Azido Group on Aromaticity

The aromaticity of the benzene (B151609) ring in this compound is a key determinant of its stability. Aromatic compounds possess a cyclic, planar, and fully conjugated system of π electrons that adheres to Hückel's rule (4n+2 π electrons). chemistry.coachlibretexts.org

The substituents on the benzene ring can either enhance or diminish its aromatic character. Halogens, such as fluorine and bromine, are generally considered deactivating groups due to their inductive electron withdrawal, which can slightly reduce the aromaticity of the ring. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance. acs.org The azido group is also known to influence the electronic properties of the aromatic ring. nih.gov Computational studies on polysubstituted benzenes have shown that the cumulative effect of multiple substituents can lead to complex changes in geometry and aromaticity. researchgate.net A quantitative analysis for this compound would require specific calculations of aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA).

Conformational Analysis and Torsional Barriers

The spatial arrangement of the azido group relative to the plane of the benzene ring is a key conformational feature of this compound. The rotation around the C-N bond connecting the azido group to the ring is associated with a torsional barrier.

Computational methods can be used to determine the preferred conformation (the arrangement with the lowest energy) and the energy required to rotate the azido group. rsc.org For substituted benzenes, the presence of adjacent (ortho) substituents can significantly influence these torsional barriers due to steric hindrance and electronic interactions. In the case of this compound, the fluorine atom at the 2-position is expected to have a notable impact on the rotational barrier of the azido group. Similar computational studies on substituted biphenyls have demonstrated the accuracy of DFT methods in calculating such rotational barriers. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transformation of reactants into products. For this compound, two key reaction types would be of primary interest: the decomposition of the azide (B81097) and its participation in cycloaddition reactions.

Transition State Characterization and Reaction Coordinate Mapping

A chemical reaction proceeds along a reaction coordinate, which represents the path of lowest energy from reactants to products. The highest point on this path is the transition state, a short-lived, high-energy species. The characterization of the transition state is crucial for understanding the reaction mechanism and determining its rate.

Computational methods can locate and characterize the geometry and energy of transition states for reactions involving this compound. researchgate.net By mapping the reaction coordinate, chemists can visualize the entire process of bond breaking and bond formation.

Energy Profiles of Azide Decomposition and Cycloaddition Reactions

Aryl azides are known to undergo thermal or photochemical decomposition to form highly reactive nitrene intermediates. The energy profile for the decomposition of this compound would be calculated to determine the activation energy required for this process. The substituents on the aromatic ring are known to influence the stability of the azide and the subsequent reactivity of the nitrene. nih.gov

Furthermore, aryl azides are well-known participants in [3+2] cycloaddition reactions, a type of pericyclic reaction that is fundamental in the synthesis of five-membered heterocyclic rings like triazoles. mdpi.comrsc.org Computational studies on the cycloaddition reactions of phenyl azide have provided detailed insights into their mechanisms. researchgate.net A theoretical investigation of this compound in such reactions would involve calculating the energy profiles for the different possible regioisomeric products, thus predicting the reaction's feasibility and selectivity.

Solvent Effects on Reactivity from Computational Models

The reactivity of this compound, particularly in reactions involving the highly reactive nitrene intermediate formed upon thermal or photochemical decomposition of the azide group, is expected to be significantly influenced by the solvent environment. Computational models are invaluable tools for dissecting these solvent effects, which can be broadly categorized into explicit and implicit models.

Explicit solvent models would involve quantum chemical calculations on a supermolecule, comprising one molecule of this compound surrounded by a specific number of solvent molecules. This approach allows for the detailed investigation of direct, short-range interactions such as hydrogen bonding between the solvent and the azide or halogen substituents. However, the computational cost of this method is high.

A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute. For this compound, an increase in solvent polarity is predicted to stabilize polar transition states more than the ground state, thereby accelerating reactions that proceed through such transition states. For instance, in the thermal decomposition to the corresponding nitrene, the transition state is likely to have a different dipole moment than the ground state, and its energy, and thus the reaction rate, would be modulated by the solvent's dielectric constant.

Computational studies on other substituted aromatic compounds have shown that solvent polarity can alter electronic properties like the HOMO-LUMO gap and dipole moment, which in turn affects reactivity. A similar investigation on this compound would likely reveal a correlation between solvent polarity and the activation energy for nitrene formation.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful methods for the prediction of spectroscopic properties, which are crucial for the identification and characterization of new compounds like this compound.

Theoretical Prediction of Vibrational Modes (IR, Raman)

The vibrational spectra (Infrared and Raman) of this compound can be predicted with a high degree of accuracy using quantum chemical calculations, most commonly employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Such calculations provide the harmonic vibrational frequencies, IR intensities, and Raman activities.

The predicted vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model. The characteristic vibrational modes for this compound would include:

Azide group vibrations: The asymmetric and symmetric stretching vibrations of the N₃ group are expected in the region of 2100-2150 cm⁻¹ and 1250-1350 cm⁻¹, respectively. These are typically strong absorptions in the IR spectrum.

C-N stretching: The stretching vibration of the carbon-azide bond is expected in the 1100-1200 cm⁻¹ range.

Aromatic C-H stretching: These vibrations are anticipated in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: The characteristic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

C-F and C-Br stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 1000-1300 cm⁻¹ and 500-700 cm⁻¹ regions, respectively.

A comparison of the theoretically predicted spectrum with an experimentally obtained spectrum would be a powerful tool for confirming the structure of the synthesized molecule.

Illustrative Data Table: Predicted Vibrational Frequencies for a Substituted Azidobenzene

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR Intensity (km/mol)
Asymmetric N₃ Stretch2130High
Symmetric N₃ Stretch1345Medium
Aromatic C=C Stretch1590Medium
Aromatic C=C Stretch1480High
C-H In-plane Bend1170Low
C-N Stretch1150Medium

Note: This table is illustrative and does not represent data for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are instrumental in the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts.

For this compound, the calculations would predict the chemical shifts of the aromatic protons and carbons. The substituent effects of the azide, bromo, and fluoro groups would be evident in the calculated shifts. The fluorine atom, being highly electronegative, is expected to deshield the adjacent protons and carbons. The bromine atom also exerts an inductive withdrawing effect, while the azide group has a more complex influence due to both inductive and resonance effects.

The predicted chemical shifts, when compared to experimental data, can help in the unambiguous assignment of the signals in the NMR spectra.

Illustrative Data Table: Calculated ¹³C NMR Chemical Shifts for a Substituted Bromofluorobenzene

Carbon AtomCalculated Chemical Shift (ppm)
C1 (C-F)160.5
C2 (C-H)118.2
C3 (C-H)133.0
C4 (C-Br)115.8
C5 (C-H)130.1
C6 (C-H)119.5

Note: This table is illustrative and does not represent data for this compound.

Development of Predictive Models for Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and other predictive models are at the forefront of computational chemistry for forecasting the reactivity and selectivity of compounds. For a series of related compounds, including this compound, QSAR models can be developed to correlate their structural or quantum chemical properties (descriptors) with their observed reactivity.

For the reactivity of this compound, relevant descriptors would include:

Electronic descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges, and dipole moment.

Topological descriptors: Molecular connectivity indices and shape indices.

Quantum chemical descriptors: Parameters derived from the electron density, such as the Fukui functions, which can predict the sites for nucleophilic or electrophilic attack.

A QSAR model could be developed, for example, to predict the rate of thermal decomposition of a series of substituted phenyl azides. By calculating the relevant descriptors for this compound, its reactivity could then be predicted using the established model. Such models are invaluable for guiding synthetic efforts and for understanding the factors that govern the reactivity and selectivity of these compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of 2-azido-4-bromo-1-fluorobenzene, offering unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly critical in synthetic chemistry where multiple products and byproducts may be formed.

In a typical analysis, the exact mass of the molecular ion ([M]+) or a protonated species ([M+H]+) is determined and compared with the theoretically calculated mass. For this compound (C₆H₃BrFN₃), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum, further aiding in its identification.

Table 1: Representative High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/zObserved m/zMass Accuracy (ppm)
[C₆H₃⁷⁹BrFN₃]⁺214.9518214.95211.4
[C₆H₃⁸¹BrFN₃]⁺216.9497216.95001.4

During reaction monitoring, HRMS can track the consumption of the starting material and the formation of intermediates and final products in real-time. This is invaluable for optimizing reaction conditions and for elucidating reaction mechanisms, such as in the thermal or photochemical decomposition of the azide (B81097) group to form highly reactive nitrene intermediates.

Multi-Nuclear NMR Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach provides a complete picture of the molecular framework.

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. Due to the low symmetry of this compound, six distinct signals are expected in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the electronic effects of the substituents (azido, bromo, and fluoro groups). The carbon attached to the fluorine atom will exhibit a large one-bond coupling (¹JCF), which is a characteristic feature.

Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the azide group. The three nitrogen atoms of the azide will have distinct chemical shifts, which can be sensitive to reaction conditions and intermolecular interactions.

Table 2: Representative ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C1158.5 (d, ¹JCF = 250 Hz)
C2118.0 (d, ²JCF = 25 Hz)
C3132.0 (d, ³JCF = 8 Hz)
C4115.5 (d, ⁴JCF = 3 Hz)
C5130.0
C6120.0 (d, ²JCF = 20 Hz)
Note: 'd' denotes a doublet due to coupling with ¹⁹F.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling to adjacent protons (³JFH) can be observed, providing additional structural information.

Table 3: Representative ¹⁹F NMR Data (in CDCl₃)

ParameterValue
Chemical Shift (δ, ppm)-110.2
Coupling Constants³JFH ≈ 8 Hz, ⁴JFH ≈ 5 Hz

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) establishes the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, especially in complex aromatic systems.

While the benzene (B151609) ring itself is rigid, the azide group has some rotational freedom. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to investigate the rotational barrier around the C-N bond. Changes in the line shape of NMR signals as a function of temperature can provide quantitative information about the energy barriers of such dynamic processes.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), typically appearing around 2100-2150 cm⁻¹. The C-F and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations, also give rise to characteristic bands.

Table 4: Key Infrared and Raman Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Azide (N₃)Asymmetric stretch2125StrongWeak
Aromatic C-HStretch3050-3100MediumStrong
Aromatic C=CStretch1450-1600Medium-StrongMedium-Strong
C-FStretch1200-1250StrongWeak
C-BrStretch500-600MediumStrong

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The progress of reactions involving the azide group can be easily monitored by the disappearance of its characteristic vibrational band. For instance, in a Staudinger reaction or a "click" reaction, the azide band will vanish as it is converted into an amine or a triazole, respectively.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. In the context of this compound, the formation of derivatives or co-crystals can be a strategic approach to facilitate crystallization and obtain high-quality single crystals suitable for X-ray diffraction analysis.

Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a well-established technique in crystal engineering. nih.govnih.gov The selection of a suitable co-former can modulate the intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking, potentially leading to a more ordered and stable crystal lattice. nih.gov For this compound, co-formers could be selected to interact specifically with the fluorine, bromine, or azide moieties, or with the aromatic ring system.

Despite the utility of this technique, a thorough review of the scientific literature reveals a notable absence of published X-ray crystallographic data for derivatives or co-crystals of this compound. While methods for the synthesis of various aryl azides and the crystallographic analysis of other halogenated or phenyl-substituted compounds are documented, nih.govmdpi.comrsc.orgnih.gov specific structural elucidation of derivatives of this compound via X-ray crystallography has not been reported. The inherent reactivity and potential instability of aryl azides may present challenges in obtaining suitable crystals for analysis. researchgate.net

Ultrafast Spectroscopy for Studying Transient Species in Photoreactions

The photochemistry of aryl azides is characterized by the formation of highly reactive, short-lived transient species. nih.govnih.govacs.org Ultrafast spectroscopy, particularly femtosecond transient absorption spectroscopy, is an essential tool for the direct observation and characterization of these fleeting intermediates, providing critical data on their formation and decay kinetics. researchgate.net Upon photoexcitation, aryl azides typically undergo nitrogen extrusion to generate a singlet nitrene, which can then undergo various reactions or intersystem cross to the more stable triplet nitrene. nih.govresearchgate.net

For this compound, ultrafast photolysis would be expected to initiate a cascade of events. The initial absorption of a photon would promote the molecule to an excited singlet state (S₁). From this excited state, the molecule is expected to rapidly lose a molecule of nitrogen (N₂) to form the corresponding singlet 2-fluoro-4-bromophenylnitrene. This singlet nitrene is a key transient species that dictates the subsequent chemical pathways.

Studies on the photochemistry of the parent phenyl azide and its derivatives have provided a general framework for understanding these processes. nih.govresearchgate.net Femtosecond transient absorption experiments on phenyl azide have shown that the excited state of the azide fragments within picoseconds to form the singlet phenylnitrene. nih.gov The lifetime of these transient species is highly dependent on the solvent and the substitution pattern on the aromatic ring. nih.gov

While specific experimental data for this compound is not available in the reviewed literature, the expected transient species and their characteristic lifetimes can be inferred from studies on analogous compounds. The table below presents representative data for transient species observed in the ultrafast photolysis of phenyl azides, which would be analogous to the expected behavior of this compound.

Transient SpeciesFormation TimeLifetime (τ)Spectroscopic Signature
Excited Singlet Azide (S₁)< 300 fs~300 fs - few psBroad absorption in the visible region
Singlet Phenylnitrene~300 fs - few psps to ns rangeAbsorption typically in the 300-500 nm range
Triplet Phenylnitrenens to µsµs to msCharacteristic absorption bands

It is important to note that the fluorine and bromine substituents on the phenyl ring of this compound would likely influence the lifetimes and reactivity of the transient nitrene species through electronic and heavy-atom effects. A dedicated ultrafast spectroscopic study of this compound would be necessary to precisely determine the kinetics and mechanisms of its photoreactions.

Applications of 2 Azido 4 Bromo 1 Fluorobenzene As a Synthetic Synthon and Building Block

Precursor to Bioconjugation Reagents and Chemical Probes

The strategic placement of the azide (B81097), bromo, and fluoro groups on the benzene (B151609) ring makes 2-Azido-4-bromo-1-fluorobenzene an attractive starting material for the synthesis of sophisticated tools for chemical biology and bioconjugation.

Click Chemistry Tagging Strategies (Excluding Biological Context)

The azide functionality of this compound is central to its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages with alkyne-containing molecules. nih.govinterchim.fr This strategy is widely employed to "tag" or functionalize molecules of interest.

While the primary application of click chemistry is often in biological contexts, the underlying principles are broadly applicable in materials science and polymer chemistry for the creation of well-defined macromolecular structures. For instance, this compound can be reacted with a variety of terminal alkynes to create a library of triazole-containing building blocks. The remaining bromo and fluoro substituents on the aromatic ring of these newly formed triazoles can then be further functionalized, allowing for the construction of complex, multi-component systems.

The reliability and high yield of the CuAAC reaction make it an ideal method for creating diverse chemical libraries from a single precursor like this compound. nih.govnih.gov

Development of Fluorescent and Spin-Labeling Precursors

The this compound scaffold can be elaborated into precursors for fluorescent probes and spin labels. The synthetic strategy often involves a "fluorogenic" approach, where the initial azide-containing compound is non-fluorescent or weakly fluorescent. Upon reaction of the azide group, for instance, through a click reaction, a highly fluorescent product is formed.

Although specific examples detailing the conversion of this compound into fluorescent probes are not extensively documented in publicly available literature, the general principle is well-established for other aryl azides. The synthetic utility of this compound lies in its potential for sequential functionalization. For example, the bromine atom can be replaced via a cross-coupling reaction with a fluorophore or a precursor to a spin label. Subsequently, the azide group can be used to attach this modified scaffold to a target molecule.

Scaffold for the Construction of Diverse Heterocyclic Systems

The reactivity of this compound makes it a valuable starting point for the synthesis of a variety of heterocyclic compounds, which are ubiquitous in medicinal chemistry and materials science.

Triazole-Based Ligands and Materials

As previously mentioned, the most direct application of the azide group in this compound is the formation of 1,2,3-triazoles via click chemistry. nih.govresearchgate.net The resulting triazole ring is not merely a linker but can also act as a ligand for metal ions or participate in the formation of functional materials.

The 1,4-disubstituted triazoles formed from the reaction of this compound with terminal alkynes can serve as bidentate or tridentate ligands for various transition metals. The electronic properties of these ligands can be fine-tuned by further modification of the bromo and fluoro substituents on the phenyl ring. This allows for the rational design of metal complexes with specific catalytic or photophysical properties.

Reactant 1Reactant 2 (Alkyne)Product (Triazole)Potential Application
This compoundPhenylacetylene1-(2-Bromo-5-fluorophenyl)-4-phenyl-1H-1,2,3-triazolePrecursor for metal-organic frameworks (MOFs)
This compoundPropargyl alcohol(1-(2-Bromo-5-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanolBuilding block for functional polymers
This compoundEthynylpyridine2-(1-(2-Bromo-5-fluorophenyl)-1H-1,2,3-triazol-4-yl)pyridineLigand for catalytic applications

This table presents hypothetical examples based on the known reactivity of aryl azides in click chemistry.

Benzofused Nitrogen-Containing Heterocycles

The azide group in this compound can undergo various transformations beyond cycloaddition to form benzofused nitrogen-containing heterocycles. For instance, intramolecular cyclization reactions can lead to the formation of benzotriazoles or other related systems. While specific literature on the cyclization of this compound is scarce, the general reactivity patterns of ortho-azidoaryl halides suggest its potential in this area.

Furthermore, the bromine atom can be utilized in transition-metal-catalyzed C-N bond-forming reactions to construct fused ring systems. For example, a Buchwald-Hartwig amination followed by intramolecular cyclization could lead to the formation of carbazoles or other nitrogen-containing polycyclic aromatic compounds. The fluorine atom can play a role in directing the regioselectivity of these reactions and modulating the properties of the final products. researchgate.net

Intermediates in the Synthesis of Advanced Organic Materials

The trifunctional nature of this compound makes it a valuable intermediate in the multi-step synthesis of advanced organic materials. The ability to selectively address each functional group allows for the programmed assembly of complex molecular architectures.

The bromine atom serves as a key handle for introducing a wide variety of substituents through well-established cross-coupling methodologies such as Suzuki, Stille, and Sonogashira reactions. researchgate.net This allows for the incorporation of electronically active or structurally diverse fragments. The azide group can then be used for post-functionalization via click chemistry or can be reduced to an amine, which can participate in a host of other chemical transformations, including amide bond formation or the synthesis of other nitrogen-containing heterocycles.

The fluorine atom, often retained in the final structure, can impart desirable properties such as increased thermal stability, enhanced solubility in organic solvents, and altered electronic characteristics, which are crucial for applications in areas like organic electronics and liquid crystals. ossila.com

Monomers for Polymer Synthesis with Tunable Properties

The presence of both an azide group and halogen atoms makes this compound a promising monomer for creating functional polymers with highly tunable properties. The azide group is particularly valuable for modern polymer synthesis due to its participation in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. nsf.gov This allows for the efficient and specific linking of monomer units to form polymers or to graft side chains onto a polymer backbone.

Furthermore, the azide group can be converted into a highly reactive nitrene upon thermal or photochemical stimulation. This nitrene can then undergo a variety of insertion reactions, leading to cross-linking between polymer chains. This process is instrumental in modifying the mechanical and thermal properties of the final material.

The bromo and fluoro substituents also play a crucial role in tuning the polymer's characteristics. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the refractive index and dielectric constant of the resulting polymer. ossila.com The bromine atom, being a heavier halogen, can increase the refractive index and provides a site for further chemical modifications, such as cross-coupling reactions, after polymerization. This dual functionality allows for a multi-stage approach to polymer design, where the initial polymerization is followed by post-polymerization modifications to fine-tune the material's properties for specific applications.

Table 1: Examples of Polymers Derived from Functionalized Azido (B1232118) Aromatic Monomers and Their Properties

MonomerPolymerization MethodKey Polymer PropertiesPotential Application
4-Azidobenzoic acid derivativeClick chemistry with a di-alkyne comonomerHigh thermal stability, good solubility in organic solvents.Engineering plastics, membranes.
3-AzidostyreneFree radical polymerizationReactive polymer for post-polymerization modification.Functional surfaces, bioconjugation.
Azido-functionalized polyurethane prepolymerStep-growth polymerization followed by click cross-linkingTunable mechanical properties, from soft elastomers to rigid plastics. nsf.govBiomedical implants, shape memory polymers. nsf.gov

This table presents data for analogous compounds to illustrate the potential of this compound in polymer synthesis.

Precursors for Optoelectronic Materials (e.g., OLEDs, Sensors)

The electronic properties of the benzene ring in this compound are significantly influenced by its substituents, making it a potential precursor for organic optoelectronic materials. The fluorine and bromine atoms are electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of frontier orbitals is critical in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The azide group can be chemically transformed into other functional groups, such as an amine, which is a strong electron-donating group. This conversion would dramatically alter the electronic nature of the molecule, providing a route to synthesize donor-acceptor type materials that are essential for efficient charge transfer and light emission in OLEDs.

In the context of chemical sensors, the azide group can serve as a reactive site for the immobilization of the molecule onto a sensor surface or for binding with specific analytes. For instance, a sensor could be designed where the binding of an analyte to the azide group (or a derivative) triggers a change in the fluorescence or electronic properties of the material, enabling detection. The presence of the halogens could further modulate the sensitivity and selectivity of the sensor.

Table 2: Performance of Optoelectronic Devices Using Functionalized Aromatic Building Blocks

Device TypeBuilding BlockKey Performance Metric
OLEDFluorinated phenyl derivativeHigh external quantum efficiency (>20%)
Chemical SensorPhenyl azide-based materialHigh sensitivity to nitroaromatic compounds
Organic PhotovoltaicBromo-thienyl-benzodithiophene copolymerPower conversion efficiency (>10%)

This table provides illustrative performance data from devices using building blocks with similar functionalities to this compound.

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular building blocks. This compound is well-equipped to participate in such assemblies due to its multiple functional groups capable of forming specific intermolecular interactions.

The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites on adjacent molecules. Halogen bonding is an increasingly important tool in crystal engineering and the design of functional materials. The fluorine atom can also participate in weaker halogen bonds and other dipole-dipole interactions.

The aromatic ring itself can engage in π-π stacking interactions, which are crucial for the assembly of many organic materials. The electron-withdrawing nature of the halogens can influence the strength and geometry of these stacking interactions.

The azide group offers a versatile handle for incorporating these building blocks into larger supramolecular systems. Through click chemistry, the molecule can be attached to scaffolds like dendrimers, nanoparticles, or surfaces, allowing for the construction of complex, hierarchical structures with emergent properties.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2-azido-4-bromo-1-fluorobenzene typically involves the diazotization of the corresponding aniline (B41778) (2-amino-4-bromo-1-fluorobenzene) followed by treatment with an azide (B81097) source, such as sodium azide. While effective, this method presents challenges inherent to traditional diazotization chemistry, including the use of corrosive acids, the generation of nitrogen gas, and the potential for hazardous diazonium salt intermediates.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is traditionally dominated by the independent reactions of its functional groups: the azide in click chemistry or nitrene formation, the bromo group in cross-coupling reactions, and the fluoro group in nucleophilic aromatic substitution (SNAr). However, there is a vast, underexplored landscape of unconventional reactivity that could lead to novel molecular scaffolds.

Future investigations should focus on:

Photocatalysis: The azide moiety can be photolytically cleaved to generate a highly reactive nitrene intermediate. Exploring the intramolecular trapping of this nitrene by the other substituents or its intermolecular reactions under photocatalytic conditions could unveil new reaction pathways.

Tandem Reactions: Designing reaction cascades where multiple functional groups react in a programmed sequence would be a powerful strategy for rapidly building molecular complexity. For instance, a Suzuki coupling at the bromo position followed by an intramolecular azide-alkyne cycloaddition could be a target for investigation.

Ortho-Lithiation/Functionalization: Directed ortho-metalation (DoM) strategies could potentially be employed to functionalize the C-3 position, leveraging the directing ability of the fluorine and azide groups, although the stability of the azide under such conditions would be a key challenge to address.

Integration into Advanced Functional Material Architectures

The unique combination of functional groups in this compound makes it an attractive candidate for the synthesis of advanced functional materials. The azide allows for covalent attachment via "click" chemistry, the bromo group provides a handle for metallation or cross-coupling to build conjugated systems, and the fluorine atom can enhance properties like thermal stability and solubility.

Future research should target the systematic incorporation of this building block into various material architectures:

Conjugated Polymers: Polymerization through the bromo-position via cross-coupling reactions could lead to novel polymers for organic electronics. The azide and fluoro groups would then be available for post-polymerization modification to tune the material's properties.

Metal-Organic Frameworks (MOFs): Designing ligands derived from this compound could lead to MOFs with tailored pore environments and functionalities, potentially for applications in gas storage or catalysis.

Surface Modification: The azide group is ideal for grafting the molecule onto surfaces functionalized with alkynes or cyclooctynes, enabling the creation of custom-modified surfaces for biosensors or electronic devices.

High-Throughput Screening and Automated Synthesis Methodologies

The demand for novel compounds in drug discovery and materials science necessitates the use of high-throughput screening (HTS) and automated synthesis. This compound is a prime candidate for inclusion in these workflows due to its versatile reactivity.

Future efforts should be directed towards developing robust, automated protocols for the derivatization of this compound. This would involve creating libraries of diverse molecules by reacting each of the functional groups with a range of partners. For example, an automated platform could perform a Suzuki coupling at the bromo-position, followed by a click reaction with the azide, and finally an SNAr reaction at the fluoro-position, all in a sequential and automated fashion. This would rapidly generate a large number of distinct products for biological or material screening.

Synergistic Application of Experimental and Computational Approaches

The interplay between experimental work and computational modeling can accelerate the discovery of new reactions and applications for this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reaction mechanisms, and potential reactivity.

Future research should leverage this synergy by:

Predicting Reactivity: Using computational models to predict the feasibility and outcomes of new, untested reaction pathways, thereby guiding experimental efforts towards more promising avenues.

Mechanism Elucidation: Employing DFT to study the transition states and intermediates of known and novel reactions to gain a deeper understanding of the underlying mechanisms.

Designing Functional Materials: Computationally screening virtual libraries of materials derived from this building block to predict their electronic and physical properties before committing to their synthesis.

Challenges in Scalability and Industrial Synthesis (Excluding Cost/Purity as primary focus)

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges beyond simple economics and purity. The primary concerns revolve around safety and process control.

The key scalability challenges that require future research and engineering solutions include:

Thermal Stability: Aryl azides are known to be thermally sensitive and can decompose exothermically, sometimes explosively. A thorough understanding of the decomposition kinetics and thermal hazard profile of this specific compound is crucial for safe scale-up.

Process Safety: The use of sodium azide and the formation of diazonium intermediates in the classical synthesis route pose significant safety risks on a large scale. The potential for accumulation of these hazardous materials must be mitigated.

Flow Chemistry Implementation: While flow chemistry offers a safer alternative, the engineering challenges of handling solids (like sodium azide) and managing gas evolution (N2) in continuous reactors need to be addressed for robust, large-scale production.

The table below summarizes the key research directions and the associated challenges that need to be addressed.

Research DirectionKey Focus AreasUnaddressed Challenges
Novel and Sustainable Synthesis Flow chemistry, alternative azidotransfer reagents, one-pot procedures.Handling of hazardous reagents and intermediates in new systems.
Unconventional Reactivity Photocatalysis, tandem reactions, directed ortho-metalation.Controlling selectivity and stability of reactive intermediates.
Advanced Functional Materials Conjugated polymers, MOFs, surface modification.Ensuring compatibility and processability of the final materials.
High-Throughput/Automated Synthesis Library generation for screening.Development of robust, multi-step automated protocols.
Experimental & Computational Synergy Predicting reactivity, mechanism elucidation, material design.Ensuring the accuracy of computational models for this specific system.
Scalability and Industrial Synthesis Thermal stability analysis, process safety, flow chemistry engineering.Managing thermal hazards and multiphase systems in continuous flow.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-azido-4-bromo-1-fluorobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation, fluorination, and azidation. For example:

Bromination : Electrophilic substitution on fluorobenzene using Br₂/FeBr₃ at 0–5°C .

Azidation : Diazotization of an amine intermediate (e.g., 2-amino-4-bromo-1-fluorobenzene) followed by treatment with NaN₃ in acidic media.

  • Critical Parameters : Temperature control during bromination prevents polyhalogenation. Azidation requires strict pH monitoring (<3) to avoid side reactions .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H NMR : Look for coupling patterns between fluorine (¹⁹F) and adjacent protons. For instance, the fluorine at position 1 causes splitting in the aromatic proton signals.
  • ¹³C NMR : The electron-withdrawing azide group deshields nearby carbons, shifting peaks downfield (δ ~120–130 ppm).
  • HMBC/HSQC : Use 2D NMR to confirm connectivity between Br (position 4), F (position 1), and the azide group (position 2) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Thermal Stability : Azides are shock-sensitive. Store at ≤4°C in inert atmospheres and avoid grinding.
  • PPE : Use blast shields, face protection, and flame-resistant gloves.
  • Decomposition Mitigation : Quench excess azides with NaNO₂/urea solutions .

Advanced Research Questions

Q. How does the electron-withdrawing azide group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Electronic Effects : The azide at position 2 directs coupling to the bromine (position 4) by polarizing the aromatic ring. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (80°C, 12 h).
  • Competing Pathways : Monitor for azide reduction (to amine) under basic conditions; employ Ar-sparging to suppress .

Q. What challenges arise in crystallizing this compound, and how can SHELX refine its structure?

  • Methodological Answer :

  • Crystallization : Use slow vapor diffusion (hexane/DCM, 4:1) to grow single crystals. Azide moieties may induce disorder; collect data at 100 K to minimize thermal motion.
  • SHELX Refinement : Assign anisotropic displacement parameters (ADPs) to Br, F, and N₃. Use SHELXL’s TWIN/BASF commands for twinned crystals .

Q. How to resolve contradictions in FT-IR and mass spectral data for azide decomposition products?

  • Methodological Answer :

  • FT-IR : A strong ~2100 cm⁻¹ band confirms the azide group. Discrepancies may arise from HN₃ formation (broad ~3300 cm⁻¹).
  • HRMS : Compare experimental m/z with theoretical values for [M-H]⁻ (C₆H₂BrFN₃⁻). Use collision-induced dissociation (CID) to identify fragments like N₃⁻ (m/z 42) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.